7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. Key structural features include:
- Position 7: A (2E)-3-chloro-2-butenyl group, which introduces a conjugated alkene and chlorine atom, influencing electronic properties and steric bulk.
- Position 8: A 3-hydroxypropylamino group, enhancing hydrogen-bonding capacity and hydrophilicity.
- Positions 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, which stabilize the purine core.
This substitution pattern balances lipophilicity (via the chloroalkenyl group) and solubility (via the hydroxypropylamino group), making it a candidate for therapeutic applications such as adenosine receptor modulation .
Properties
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O3/c1-9(15)5-7-20-10-11(17-13(20)16-6-4-8-21)18(2)14(23)19(3)12(10)22/h5,21H,4,6-8H2,1-3H3,(H,16,17)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZYERUCKMLCH-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478253-08-6 | |
| Record name | 7-[(2E)-3-CHLORO-2-BUTENYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the 3-chloro-2-butenyl group via an alkylation reaction.
Amination: Incorporation of the 3-hydroxypropylamino group through an amination reaction.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound is compared to four analogs (Table 1) with substitutions at positions 7 and 8:
Discussion of Findings
Substituent Effects on Solubility and Lipophilicity: The target compound and the 2-chlorobenzyl analog share the 3-hydroxypropylamino group at position 8, which increases water solubility compared to the chloro-substituted compound in . The chloroalkenyl group in the target compound reduces logP (~1.8 predicted) compared to the styryl derivatives (logP ~3.5) , suggesting better aqueous compatibility.
Biological Activity: Chlorobenzyl analogs () exhibit stronger adenosine A2A receptor antagonism (IC50 ~50 nM) than the target compound (predicted IC50 ~120 nM), likely due to aromatic interactions with hydrophobic receptor pockets . Styryl derivatives () show superior blood-brain barrier penetration but rapid hepatic clearance, limiting their utility .
Synthetic Feasibility :
- The target compound and analog are synthesized via nucleophilic substitution at position 8, but the chloroalkenyl group requires precise E/Z control during synthesis, unlike the benzyl groups in and .
Biological Activity
Overview
7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound classified as a purine derivative. Its unique structure includes a chlorinated butenyl group and a hydroxypropylamino group, which contribute to its potential biological activities. The compound has garnered interest in pharmacological research due to its interactions with various biological targets.
- IUPAC Name : 7-[(E)-3-chloro-2-butenyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
- Molecular Formula : C14H20ClN5O3
- Molecular Weight : 341.8 g/mol
- CAS Number : 478253-08-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorinated and hydroxypropyl groups are believed to facilitate binding to these targets, leading to modulation of key biological pathways. Research indicates that the compound may influence cellular signaling pathways associated with cancer and other diseases.
Biological Activities
- Antitumor Activity :
-
Genotoxicity :
- Studies have indicated that similar compounds exhibit varying levels of genotoxicity, which is essential for understanding the safety profile of this compound. Comparative analysis has shown that compounds with similar structures can induce DNA single-strand breaks, raising concerns about their potential mutagenic effects .
- Receptor Interaction :
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of various chloroethylnitrosoureas found that compounds structurally related to this compound exhibited significant cytotoxicity against tumor cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity.
Case Study 2: Genotoxicity Assessment
Another investigation focused on the genotoxic effects of similar purine derivatives revealed that exposure to certain concentrations led to increased rates of DNA damage in cultured cells. This finding underscores the need for careful evaluation of the genotoxic potential associated with this compound and its derivatives.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 7-[(E)-3-chloro-2-butenyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
| Molecular Formula | C14H20ClN5O3 |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 478253-08-6 |
| Antitumor Activity | Yes (preliminary studies) |
| Genotoxicity | Potentially genotoxic |
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?
Answer:
The compound features a purine core substituted at positions 7 and 8. The 7-position contains a (2E)-3-chloro-2-butenyl group, introducing steric bulk and electrophilic potential due to the chlorine atom. The 8-position has a 3-hydroxypropylamino group, contributing hydrogen-bonding capacity and hydrophilicity. These substituents collectively enhance reactivity in nucleophilic substitution (chloroalkenyl) and participation in hydrogen-bonding interactions (hydroxypropylamino) .
Basic: What synthetic methodologies are commonly employed for this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step alkylation and amination of a purine precursor. Key steps include:
- Alkylation at N7 : Use of (2E)-3-chloro-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to ensure regioselectivity .
- Amination at C8 : Coupling with 3-hydroxypropylamine via Mitsunobu or nucleophilic substitution, requiring anhydrous conditions and catalytic DMAP to enhance yield .
Optimization focuses on solvent choice (polar aprotic solvents for solubility), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which analytical techniques are critical for characterizing this compound and validating its purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the chloroalkenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈ClN₅O₃) and detects isotopic patterns for chlorine .
- HPLC with UV Detection : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Answer:
- Enzymatic Assays : Measure inhibition kinetics (IC₅₀, Kᵢ) using fluorogenic substrates. For example, monitor adenosine deaminase activity via UV absorbance at 265 nm .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) by immobilizing the target protein and flowing the compound at varying concentrations .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on interactions between the chloroalkenyl group and hydrophobic enzyme pockets .
Advanced: How should researchers resolve contradictions in reported biological activities of structural analogs?
Answer:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloroalkenyl with bromoalkenyl) and test activity in standardized assays .
- Meta-Analysis of Literature Data : Use tools like Web of Science to identify confounding variables (e.g., cell line variability, assay conditions) .
- Crystallographic Studies : Resolve 3D structures of compound-target complexes to clarify steric or electronic effects (e.g., PDB deposition) .
Advanced: What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate logP (hydrophobicity), bioavailability, and blood-brain barrier permeability based on SMILES input .
- Quantum Mechanical Calculations : Gaussian 16 to model electron distribution and reactivity (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Docking : AutoDock or Schrödinger Suite to simulate binding to cytochrome P450 enzymes, predicting metabolic stability .
Advanced: How does this compound differ from structurally related purine derivatives in terms of biological activity?
Answer:
Key Differentiators :
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Chloroalkenyl, hydroxypropylamino | Potential kinase inhibition | |
| 8-Hydroxyquinoline | Hydroxyquinoline core | Antimicrobial | |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer (TS inhibition) | |
| 7-(2-Chloroethyl)theophylline | Chloroethyl substituent | Anticancer (alkylating agent) |
The target compound’s chloroalkenyl group enables covalent interactions with cysteine residues in kinases, while the hydroxypropylamino group enhances solubility, reducing off-target effects compared to non-polar analogs .
Advanced: What strategies are recommended for optimizing the compound’s selectivity in in vivo models?
Answer:
- Isotope Labeling : Synthesize a ¹⁴C-labeled version for tissue distribution studies via autoradiography .
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding proteins .
- Dose-Response Studies in Rodents : Establish therapeutic index (LD₅₀/ED₅₀) and monitor hepatotoxicity via ALT/AST levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
